
N-(4-methoxyphenyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5-nitropyridin-2-amine, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
MNPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MNPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA has been used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA has been used as a building block for the synthesis of organic semiconductors with high charge mobility.
Mechanism of Action
The mechanism of action of MNPA is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors in the body. MNPA has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in various cellular processes such as cell growth and survival. MNPA has also been shown to bind to the dopamine transporter, a protein that plays a key role in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects
MNPA has been shown to have several biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. MNPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic agent. MNPA has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MNPA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. MNPA also has some potential toxicity concerns, which must be carefully evaluated before use in experiments.
Future Directions
There are several future directions for research on MNPA, including further studies on its mechanism of action and potential applications in various fields. In medicinal chemistry, MNPA could be further developed as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, MNPA could be used to synthesize novel materials with unique properties, such as luminescent and conducting properties. In organic electronics, MNPA could be further developed as a building block for the synthesis of organic semiconductors with high charge mobility. Overall, MNPA has significant potential for further research and development in various fields.
Synthesis Methods
MNPA can be synthesized using a multi-step process that involves the reaction of 4-methoxyaniline with 2-bromo-5-nitropyridine, followed by reduction using palladium on carbon and hydrogen gas. The resulting product is purified using column chromatography, yielding MNPA in high purity.
properties
CAS RN |
14251-91-3 |
|---|---|
Product Name |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-5-2-9(3-6-11)14-12-7-4-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14) |
InChI Key |
DFDFYFLMTLEXBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-] |
solubility |
3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



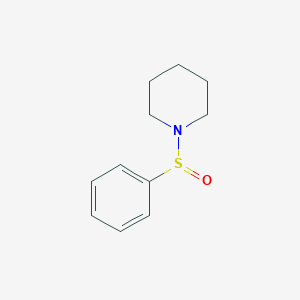

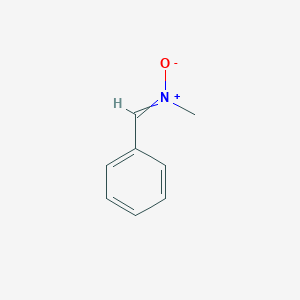



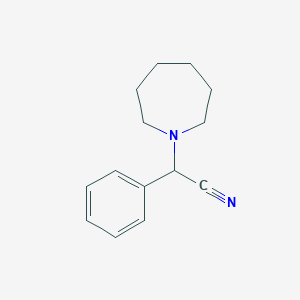


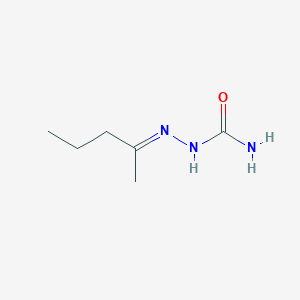

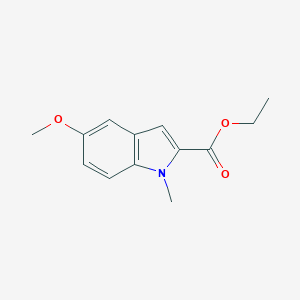
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
